Product packaging for Silanamine,N,N-disilyl-(Cat. No.:)

Silanamine,N,N-disilyl-

Cat. No.: B12333015
M. Wt: 98.26 g/mol
InChI Key: XILJKBKEJIZNSH-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry

Within the broad field of organosilicon chemistry, trisilylamine (B1208238) is a cornerstone compound for understanding the nature of the silicon-nitrogen bond. wikipedia.org A defining feature of trisilylamine is its planar molecular geometry, which contrasts sharply with the pyramidal structure of its carbon counterpart, trimethylamine. vaia.com This planarity arises from the interaction between the lone pair of electrons on the nitrogen atom and the vacant 3d-orbitals of the adjacent silicon atoms. vaia.com This phenomenon, known as pπ-dπ back-bonding, results in the delocalization of the nitrogen lone pair, giving the Si-N bonds partial double bond character. vaia.com

This bonding arrangement has profound effects on the molecule's properties. The Si-N bond length in trisilylamine is shorter than a typical Si-N single bond, providing evidence for this partial double bond character. smolecule.com Furthermore, the delocalization of the nitrogen lone pair significantly reduces the compound's basicity compared to other amines. The study of trisilylamine has therefore provided crucial insights into the fundamental differences between carbon and silicon chemistry, particularly regarding bonding and molecular geometry.

Significance in Advanced Materials Precursor Development

Trisilylamine is a critically important precursor in the semiconductor industry for the deposition of thin films, particularly silicon nitride (SiNₓ), silicon oxynitride, and silicon oxide (SiO₂). argosun.comqyresearch.in Its utility stems from its carbon-free composition and its ability to deposit high-purity films at low temperatures, which is essential for manufacturing advanced electronic components without damaging sensitive underlying substrates. mdpi.com

The compound is primarily used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. argosun.commdpi.com In these techniques, trisilylamine serves as a volatile source of silicon and nitrogen, decomposing on a substrate surface to form a thin, uniform, and conformal film. For instance, in the presence of ammonia (B1221849), it can be used to create silicon nitride barriers in integrated circuits. acs.org The ability to produce high-quality dielectric films makes trisilylamine indispensable for applications such as shallow trench isolation in 3D NAND memory and as insulating layers in advanced logic chips. argosun.com The demand for high-purity trisilylamine continues to grow as the electronics industry advances toward smaller and more complex device architectures. acs.org

Role in Fundamental Chemical Transformations

Beyond its role in materials science, trisilylamine also functions as a reagent and catalyst in a variety of fundamental chemical transformations. It is recognized as an effective catalyst for hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. smolecule.com This catalytic activity makes it a valuable tool for the synthesis of a diverse range of organosilicon compounds with well-defined structures. smolecule.com

Trisilylamine's reactivity has been explored in several other contexts. It can participate in base-catalyzed elimination reactions, where, in the presence of bases like ammonia, it eliminates silane (B1218182) (SiH₄). dtic.milacs.org Research has also shown its utility in the synthesis of silicon-based nanoparticles; through processes like thermal decomposition, trisilylamine acts as a silicon source, allowing for controlled growth of nanoparticles with specific sizes and properties. smolecule.com Furthermore, it is used in surface functionalization to modify the properties of materials by introducing silyl (B83357) groups. smolecule.com

Historical Perspectives on Silicon-Nitrogen Chemistry

The study of trisilylamine is deeply rooted in the historical development of silicon-nitrogen chemistry. Its first synthesis was reported in 1921 by Alfred Stock and Carl Somieski, who produced the compound by reacting monochlorosilane with ammonia. smolecule.com This pioneering work established the fundamental reaction pathway for forming Si-N compounds, although early efforts were challenged by low yields and the formation of byproducts. smolecule.com

A significant milestone in the understanding of trisilylamine was the determination of its unique planar structure. This discovery was crucial as it highlighted the fundamental differences in bonding between silicon and carbon compounds. Subsequent research using techniques like electron diffraction and low-temperature X-ray crystallography provided precise measurements of its bond lengths and angles, confirming the planarity of the NSi₃ skeleton. smolecule.com These foundational studies not only unraveled the specific nature of trisilylamine but also paved the way for a deeper understanding of the broader class of silicon-nitrogen compounds and their chemistry.

Data Tables

Table 1: Physical and Chemical Properties of N,N-Disilylsilanamine

PropertyValue
Molecular Formula H₉NSi₃
Molecular Weight 107.33 g/mol
Appearance Colorless liquid
Melting Point -106 °C (-159 °F)
Boiling Point 52 °C (125.6 °F)
Density 0.895 g/cm³
Vapor Pressure 145 mbar at 0 °C

Sources: smolecule.comargosun.comdockchemicals.comnih.gov

Table 2: Structural Parameters of N,N-Disilylsilanamine

ParameterValue
Molecular Geometry Trigonal Planar
Crystal System (at 115 K) Triclinic
Si-N Bond Length ~1.730 Å
Bonding Feature pπ-dπ back-bonding

Sources: smolecule.comvaia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula NSi3 B12333015 Silanamine,N,N-disilyl-

Properties

Molecular Formula

NSi3

Molecular Weight

98.26 g/mol

InChI

InChI=1S/NSi3/c2-1(3)4

InChI Key

XILJKBKEJIZNSH-UHFFFAOYSA-N

Canonical SMILES

N([Si])([Si])[Si]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N,n Disilylsilanamine

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers several advantages for the production of N,N-disilylsilanamine, including improved reaction control and higher yields compared to gas-phase methods. These approaches can be broadly categorized into the ammonolysis of chlorosilanes in the presence or absence of a mediating solvent.

Ammonolysis of Chlorosilanes

3SiH₃Cl + 4NH₃ → N(SiH₃)₃ + 3NH₄Cl

This reaction is spontaneous and highly exothermic. A crucial byproduct of this process is solid ammonium (B1175870) chloride (NH₄Cl), which precipitates out of the reaction mixture. For every unit weight of N,N-disilylsilanamine produced, approximately 1.5 units of ammonium chloride are formed. google.com

The direct reaction between monochlorosilane and ammonia (B1221849) is a foundational method for N,N-disilylsilanamine synthesis. To achieve a high yield of the desired product and minimize the formation of byproducts like polysilazanes, it is preferable to use a molar stoichiometric excess of monochlorosilane relative to ammonia. google.com If ammonia is in excess, the reaction can become unselective, leading to the increased formation of polysilazanes and the decomposition of the N,N-disilylsilanamine product. google.com

The reaction mechanism is believed to proceed through a three-step process involving the formation of intermediate silylamines:

Formation of Monosilylamine: An adduct of monochlorosilane and ammonia reacts with another ammonia molecule to form monosilylamine (SiH₃NH₂) and ammonium chloride. google.com

Formation of Disilylamine: The monosilylamine then reacts with another molecule of monochlorosilane to form an adduct that, upon reaction with ammonia, yields disilylamine ((SiH₃)₂NH) and ammonium chloride. google.com

Formation of Trisilylamine (B1208238): Finally, the disilylamine reacts with a further molecule of monochlorosilane and ammonia to produce the final product, N,N-disilylsilanamine. google.com

The use of an inert solvent in the ammonolysis of chlorosilanes can significantly improve the synthesis of N,N-disilylsilanamine. Solvents act as a heat-transfer medium, help to disperse the solid ammonium chloride byproduct, and can influence the reaction kinetics. epo.org This approach facilitates a condensed-phase reaction between ammonia (gas or liquid) and liquefied monochlorosilane, leading to good yields and simplifying the removal of waste byproducts. patsnap.com

Commonly used solvents include high-boiling point ethers and aromatic hydrocarbons such as anisole (B1667542), toluene, and xylene. epo.orggoogle.com The use of a solvent like anisole can depress the vapor pressure and elevate the boiling point of monochlorosilane, which promotes the formation of a liquefied monochlorosilane phase and favors the desired condensed-phase reaction kinetics. epo.org This method also helps in suppressing the formation of partially substituted silylamines like disilylamine, which could otherwise react further downstream during product collection. epo.org

The process can be carried out batchwise or continuously. google.com In a batch process, after the reaction is complete, the product mixture can be worked up by distillation, typically involving at least two stages to separate the N,N-disilylsilanamine from the solvent and any unreacted starting materials. google.com

SolventKey AdvantagesReference
AnisoleActs as a heat-transfer medium, disperses ammonium chloride, and suppresses side reactions. epo.org
TolueneUsed as an inert solvent for the reaction. google.comgoogle.com
XyleneEmployed as a solvent to facilitate the condensed-phase reaction. google.com

Condensed-Phase Synthetic Strategies

A significant advancement in the synthesis of N,N-disilylsilanamine is the utilization of the product itself as the reaction medium. This approach eliminates the need for an external solvent, simplifying purification and reducing waste.

In this strategy, the reaction is carried out under pressure and temperature conditions where N,N-disilylsilanamine exists as a liquid. google.com Monochlorosilane is found to be soluble in liquid N,N-disilylsilanamine, which promotes the reaction with ammonia and significantly enhances the reaction kinetics. google.comgoogle.com This condensed-phase reaction minimizes the formation of the intermediate disilylamine. google.com

The process typically involves feeding a reaction mixture of N,N-disilylsilanamine and monochlorosilane into a reactor. google.com Ammonia is then introduced into this mixture, leading to the formation of crude N,N-disilylsilanamine and solid ammonium chloride. google.com Maintaining a stoichiometric excess of monochlorosilane relative to ammonia is crucial for driving the reaction to completion and achieving a high purity level of the final product, often 90% or greater. google.com The solid ammonium chloride can be removed from the reactor after the reaction. google.com

ParameterConditionBenefitReference
Reaction PhaseLiquid N,N-DisilylsilanamineActs as a solvent, increasing reaction kinetics. google.com
Reactant RatioStoichiometric excess of MonochlorosilaneMinimizes disilylamine formation and drives the reaction to completion. google.com
Purity>90%High-purity product directly from the reaction. google.com

Gas-Phase Synthesis Pathways

The synthesis of N,N-disilylsilanamine can also be performed in the gas phase by reacting gaseous monochlorosilane and ammonia. This method was one of the earliest reported for the preparation of this compound. google.com

The reaction is typically carried out by passing the gaseous reactants into a reactor at elevated temperatures. wipo.int However, gas-phase synthesis presents several challenges that have led to its reduced use in industrial settings. A primary issue is the slow reaction kinetics in the absence of a liquid phase to stabilize intermediates. This can lead to the accumulation of byproducts, including polysilazanes and disilylamine, which can constitute a significant portion of the product mixture and necessitate extensive purification.

Another significant operational challenge in gas-phase synthesis is the formation of solid ammonium chloride, which can plug the reactor and associated feed and product ports, thereby reducing the available reaction volume and limiting production capacity. google.com To mitigate this, some processes are designed to ensure a continuous gas flow through the plant, with the product mixture being passed as a gaseous mixture from the reactor. wipo.int

ChallengeConsequenceMitigation StrategyReference
Slow Reaction KineticsByproduct formation (polysilazanes, disilylamine)Use of condensed-phase methods.
Ammonium Chloride FormationReactor and port pluggingContinuous gas flow design. google.comwipo.int

Silyl (B83357) Halide and Ammonia Reactions

The reaction of silyl halides, particularly chlorosilanes, with ammonia has been a long-standing method for the synthesis of aminosilanes. rsc.orgrsc.org This method, known as chlorosilane aminolysis, is practiced on a large scale. rsc.org The fundamental reaction involves the nucleophilic substitution of the halide on the silicon atom by the lone pair of electrons on the nitrogen atom of ammonia. This process, however, is inherently atom-inefficient as it generates one equivalent of ammonium salt waste for each Si-N bond formed. rsc.orgrsc.org For instance, the reaction of silyl chloride with excess ammonia can lead to the formation of trisilylamine, along with silane (B1218182) and non-volatile byproducts. dtic.mil

The mechanism of ammonolysis of halosilanes is understood to proceed through a concerted process involving the formation of a stable zwitterionic pentavalent adduct between the halosilane and ammonia (SiH₃X·NH₃). rsc.org The subsequent transition state involves the simultaneous breaking of the Si-X and N-H bonds and the formation of an X-H bond. rsc.org While thermodynamically favorable, the reaction of silane with ammonia has a significant activation barrier. researchgate.net The introduction of a halogen substituent on the silane notably reduces this activation barrier. rsc.org

Catalytic Si-N Bond Formation

Catalytic methods for forming silicon-nitrogen bonds have gained significant traction as they offer more sustainable and atom-economical alternatives to traditional synthetic routes. rsc.orguvm.edursc.org These methods primarily revolve around the dehydrocoupling of amines and silanes.

Dehydrocoupling of Amines and Silanes

The dehydrogenative coupling of amines and silanes is a direct and attractive method for forming Si-N bonds, with the significant advantage of producing only hydrogen gas as a byproduct. rsc.orgrsc.orgrsc.org This "green" methodology avoids the use of corrosive halosilane reagents and the formation of salt byproducts, simplifying purification processes. rsc.orgskysonginnovations.com The reaction's versatility allows for the coupling of a wide range of primary, secondary, and tertiary silanes with various amines. nih.gov

The mechanism of catalytic dehydrocoupling has been a subject of extensive research. For many catalytic systems, the proposed mechanism involves the activation of the Si-H bond. In some cases, a σ-bond metathesis step between an in situ generated metal-amido intermediate and an incoming Si-H bond is suggested to be the key step in Si-N bond formation. rsc.orgacs.org For instance, with certain manganese catalysts, the addition of an amine to the catalyst results in σ-bond metathesis, eliminating H₂ and generating a metal-amido intermediate. acs.org This intermediate then reacts with a silane to regenerate the catalyst and form the aminosilane (B1250345) product. acs.org

In other systems, such as those using p-block metal catalysts like Al(NMe₂)₃, the rate law suggests a mechanism where the silane component is involved in the deprotonation of the amine, possibly through a hypervalent silicon hydride intermediate. cam.ac.ukrsc.org Similarly, preliminary mechanistic analysis of reactions catalyzed by organolithium compounds is consistent with a nucleophilic-type system involving the formation of a hypervalent silicon intermediate. rsc.orgchemrxiv.org Lewis acid-mediated dehydrocoupling is also proposed to proceed through the generation of a transient hypervalent silicon species. researchgate.net

The drive for more environmentally friendly chemical processes has propelled the development of sustainable synthesis paradigms for aminosilanes. rsc.org Catalytic dehydrocoupling is at the forefront of these efforts due to its high atom economy and the production of only H₂ as a byproduct. rsc.orgskysonginnovations.com This approach is a significant improvement over traditional methods that use corrosive chlorosilanes and generate stoichiometric amounts of ammonium salt waste. rsc.orgrsc.orgacs.org Researchers have developed a wide array of catalysts spanning the periodic table, including those based on earth-abundant metals like manganese, iron, cobalt, and nickel, which can operate under mild conditions such as ambient temperature and pressure. skysonginnovations.com The development of these catalysts not only makes the synthesis more sustainable but also more cost-effective. uvm.edu

Role of Specific Catalysts in Silicon-Nitrogen Heterodehydrocoupling

A diverse range of catalysts has been found to be effective for silicon-nitrogen heterodehydrocoupling. These catalysts can be broadly categorized and their effectiveness often depends on the specific substrates and reaction conditions.

Catalyst TypeExamplesKey Features
Alkali and Alkaline Earth Metals nBuLi, KOtAmyl, Mg complexesReadily available and cost-effective; often operate under mild conditions. uvm.edursc.org
Transition Metals CuCl, Ru₃(CO)₁₂, Pd complexes, Mn complexesHigh activity and selectivity; some can catalyze the formation of polysilazanes. acs.orgnsf.govcdnsciencepub.com
p-Block Metals Al(NMe₂)₃Represents a move away from precious metal catalysts. cam.ac.ukrsc.org
Lewis Acids B(C₆F₅)₃Effective for the silylation of aromatic amines. nsf.gov

Interactive Data Table: Catalyst Performance in Si-N Dehydrocoupling

CatalystSilaneAmineConditionsConversion/YieldReference
Al(NMe₂)₃ (10 mol%)PhSiH₃Et₂NHToluene, 70°C, 24h70% PhSiH₂(NEt₂) + 23% PhSiH(NMe₂)(NEt₂) cam.ac.uk
CuCl (6.7 mol%)PhMeSiH₂(R)-α-methylbenzylamine100°C, 21h84% conversion nsf.gov
ToᴹMgMe (5 mol%)PhSiH₃, PhMeSiH₂, Ph₂SiH₂ⁿPrNH₂, ⁱPrNH₂, ᵗBuNH₂Benzene, RT, 24hHigh yield rsc.org
nBuLiArylsilanesElectron-donating aminesAmbient conditionsHigh conversions rsc.org
[(2,6-iPr₂PhBDI)Mn(μ-H)]₂SiH₄Secondary and primary aminesAmbient temperatureFormation of commercial aminosilane monomers acs.org

Purification and Isolation Techniques

The purification and isolation of N,N-disilylsilanamine and related aminosilanes are crucial for obtaining a product of high purity, which is essential for its applications, particularly in the semiconductor industry. skysonginnovations.com The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities.

Traditional methods such as distillation are often employed for volatile liquid aminosilanes. The significant differences in boiling points between the desired product and byproducts or unreacted starting materials allow for effective separation. For instance, N,N-disilylsilanamine has a boiling point of 52°C. lookchem.comguidechem.com

Chromatographic techniques are also widely used for purification. hilarispublisher.comColumn chromatography , using a stationary phase like silica (B1680970) gel, can separate compounds based on their differential adsorption and elution. hilarispublisher.com The choice of solvent system is critical for achieving good separation. ijddr.in

For non-volatile or solid products, recrystallization can be an effective purification method. This technique relies on the differential solubility of the compound and impurities in a particular solvent at different temperatures. ijddr.in

In syntheses that generate salt byproducts, such as the reaction of silyl halides with amines, filtration is a necessary first step to remove the solid ammonium salts. google.com Subsequent purification of the filtrate is then performed.

In some modern synthetic routes, such as catalytic dehydrocoupling where the only byproduct is hydrogen gas, purification is significantly simplified. rsc.org The removal of the volatile H₂ gas and the catalyst (which may be heterogeneous and easily filtered, or homogeneous and removed by other means) often yields a product of high purity without extensive purification steps.

Distillation Methods for High Purity Product

The purification of N,N-disilylsilanamine to the high levels required for applications such as semiconductor manufacturing predominantly relies on distillation techniques. smolecule.com The significant difference in boiling points between N,N-disilylsilanamine (52 °C) and common impurities, such as monochlorosilane (-30 °C), facilitates their separation. lookchem.comgoogle.com

Several distillation strategies are employed to achieve purity levels exceeding 99%. These methods include:

Fractional Distillation: This is a fundamental technique used to separate components of a liquid mixture based on their different boiling points. In the context of N,N-disilylsilanamine synthesis, it is effective in removing both lower-boiling impurities like residual monochlorosilane and higher-boiling byproducts. google.com

Multi-column Distillation Systems: For industrial-scale production and to achieve very high purity, multi-column distillation systems are utilized. A typical setup may involve a two-column process where the first column removes highly volatile components like ammonia under vacuum, and a subsequent column isolates the N,N-disilylsilanamine product at reduced pressure.

Vacuum Stripping: This method involves the removal of volatile components from a liquid mixture under reduced pressure. It is particularly useful for separating N,N-disilylsilanamine and disilylamine (a common intermediate) from less volatile solvents like anisole. epo.org The lower pressure allows for distillation at lower temperatures, minimizing the risk of thermal degradation of the product.

The selection of an appropriate solvent is crucial for efficient purification. The solvent should not react with the reactants, intermediates, or the final product and should have a boiling point or vapor pressure that allows for optimal separation. epo.org Anisole, for example, has a low vapor pressure relative to N,N-disilylsilanamine, which facilitates the vacuum stripping of the product from the solvent. epo.org

Table 1: Distillation Methods for High Purity N,N-Disilylsilanamine

Distillation MethodPrinciple of SeparationKey AdvantagesTypical Impurities Removed
Fractional DistillationDifference in boiling pointsStraightforward and effective for many common impurities. google.comMonochlorosilane, Disilylamine google.com
Multi-column DistillationSequential separation in multiple columnsAchieves very high purity (>99%); suitable for industrial scale. Ammonia, Disilylamine, Solvent Residues
Vacuum StrippingRemoval of volatiles at reduced pressureLower operating temperatures prevent product degradation. epo.orgSolvents (e.g., anisole) epo.org

Byproduct Management Strategies (e.g., Ammonium Halide)

A significant byproduct in the common synthesis routes to N,N-disilylsilanamine, particularly from the reaction of a monohalosilane and ammonia, is ammonium halide (e.g., ammonium chloride). google.com This solid byproduct can cause reactor fouling and contaminate the final product if not managed effectively. google.com

Key strategies for managing ammonium halide byproducts include:

Filtration: The solid ammonium chloride is typically removed from the reaction mixture through filtration. google.com Glass or polymer frit filters are commonly used for this purpose. google.com Continuous filtration systems can be employed in industrial-scale processes.

Solvent Slurrying: To facilitate the removal of the solid byproduct, a solvent can be used to create a slurry. epo.org Anisole is one such solvent that can be used to suspend the ammonium chloride salts, allowing them to be drained or transferred out of the reactor. epo.org This approach helps to minimize reactor downtime between batches. wipo.intuma.es

Dissolution and Separation: In some cases, specific solvents can be used to selectively dissolve the ammonium halide. For instance, ethylenediamine (B42938) has been used to dissolve ammonium chloride from a mixture with silicon diimide, allowing for its removal by filtration. google.com While not directly applied to N,N-disilylsilanamine in the cited document, the principle of selective dissolution is a viable strategy.

Sublimation: Ammonium chloride can be removed by sublimation at elevated temperatures under vacuum. researchgate.net However, this method can be energy-intensive and may lead to blockages in the exhaust system as the sublimed salt recrystallizes upon cooling. google.com

The choice of solvent and management strategy is critical for an efficient and green chemical process, aiming to reduce waste and environmental risks. wipo.int

Table 2: Byproduct Management Strategies for Ammonium Halide

Management StrategyDescriptionAdvantages
FiltrationPhysical separation of the solid byproduct from the liquid reaction mixture. google.comDirect removal of the solid; can be integrated into continuous processes. google.com
Solvent SlurryingSuspending the solid byproduct in a solvent for easier removal. epo.orgReduces reactor downtime; facilitates handling of the solid waste. epo.orgwipo.intuma.es
Selective DissolutionUsing a solvent that dissolves the byproduct but not the desired product. google.comCan achieve high separation efficiency. google.com
SublimationHeating the mixture to vaporize the ammonium halide for removal. researchgate.netAvoids the use of additional solvents. researchgate.net

Synthesis of N,N-Disilylsilanamine Derivatives and Analogues

The reactivity of the N-H bond in amines and the Si-H and Si-N bonds in silanamines allows for a variety of derivatization strategies to produce functionalized analogues.

General Derivatization Strategies

Derivatization of amines and silanes is a common practice to modify their properties for specific applications, such as increasing volatility for gas chromatography or introducing new functional groups for further reactions. researchgate.netresearch-solution.com For N,N-disilylsilanamine, derivatization can occur at the nitrogen atom or the silicon atoms.

General strategies that can be applied to N,N-disilylsilanamine include:

Silylation: This involves the introduction of additional silyl groups. While N,N-disilylsilanamine is already a silylated compound, further silylation could potentially occur at the nitrogen, although this would be sterically hindered. More commonly, silylation is a method to introduce silyl groups onto other molecules, and N,N-disilylsilanamine itself can be considered a silylating agent in some contexts.

Alkylation and Arylation: These reactions introduce alkyl or aryl groups. For amines, this can be achieved through reaction with alkyl or aryl halides. research-solution.com The nitrogen atom in N,N-disilylsilanamine, although sterically hindered, could potentially react with highly reactive electrophiles.

Acylation: This involves the introduction of an acyl group (R-C=O) and is a common method for derivatizing amines to form amides. research-solution.com The reaction of N,N-dislylsilanamine with acyl halides could lead to the formation of N-acylsilylamines.

Reaction with Electrophiles: As a nitrogen-containing compound, N,N-disilylsilanamine can react with various electrophiles. wikipedia.orgnih.gov The lone pair of electrons on the nitrogen atom makes it nucleophilic, though less so than in alkylamines due to the electron-withdrawing nature of the silyl groups. Reactions with strong electrophiles can lead to the formation of a variety of derivatives. saskoer.ca For instance, halogenation can lead to the formation of halogenated derivatives.

Table 3: General Derivatization Strategies for Amines and Silanes

Derivatization StrategyReagent TypeResulting Functional Group
SilylationSilylating agents (e.g., chlorosilanes)Silylamine/Silylether
Alkylation/ArylationAlkyl/Aryl halidesSubstituted amine
AcylationAcyl halides, AnhydridesAmide
HalogenationHalogensHaloamine/Halosilane

Preparation of Functionalized Silanamine Ligands

N,N-disilylsilanamine and its derivatives can serve as precursors for functionalized silanamine ligands. These ligands are of interest in coordination chemistry and catalysis due to the unique electronic and steric properties conferred by the silyl groups.

The preparation of functionalized silanamine ligands from N,N-disilylsilanamine can be envisioned through several synthetic routes:

Deprotonation and Reaction with Metal Halides: The N-H bond in a related, less substituted silanamine can be deprotonated using a strong base to form a silylamide anion. This anion can then be reacted with a metal halide to form a metal-silylamide complex, where the silylamine acts as a ligand. While N,N-disilylsilanamine itself lacks an N-H bond, this strategy is fundamental to forming silylamide ligands.

Modification of the Silyl Groups: Functional groups can be introduced onto the silicon atoms of N,N-disilylsilanamine. This would likely involve a more complex, multi-step synthesis, potentially starting from functionalized chlorosilanes to build the desired ligand structure.

Reaction with Multifunctional Reagents: A bifunctional reagent containing both a group that can react with the Si-N or Si-H bonds and a coordinating group could be used to attach a ligating arm to the N,N-disilylsilanamine framework.

The synthesis of such ligands often involves multi-step procedures, starting with the creation of a ligand precursor that is then reacted with a metal salt. mdpi.comrsc.org For example, a ligand precursor can be synthesized and then reacted with a metal tetrafluoroborate (B81430) to form the final metal complex. mdpi.com The design of these ligands can be tailored to control the nuclearity and geometry of the resulting metal assemblies. nih.gov

Molecular Structure, Bonding, and Electronic Properties

Conformational Analysis and Geometry of the N-Si System

The spatial arrangement of atoms and the geometry around the central nitrogen atom in Silanamine, N,N-disilyl- are defining features of its chemistry.

A striking feature of Silanamine, N,N-disilyl- is the planar geometry around the nitrogen atom. Unlike the pyramidal shape of trimethylamine, the N(SiH₃)₃ molecule adopts a trigonal planar arrangement. doubtnut.comstackexchange.com This planarity is a direct consequence of the electronic interactions between the nitrogen and silicon atoms. In this configuration, the nitrogen atom is sp² hybridized. stackexchange.comyoutube.com

The planar structure of Silanamine, N,N-disilyl- is stabilized by the formation of a dπ-pπ bond. youtube.comallen.in This type of bond involves the overlap of the filled p-orbital of the nitrogen atom with the vacant d-orbitals of the silicon atoms. allen.inyoutube.com The lone pair of electrons on the nitrogen is delocalized into the empty d-orbitals of the three silicon atoms, resulting in a partial double bond character for the N-Si bonds. stackexchange.comyoutube.com This delocalization strengthens and shortens the N-Si bond compared to a typical single bond.

The degree of planarity at the nitrogen center in silylamines is influenced by the nature of the substituents attached to the silicon atoms. Electron-withdrawing groups attached to the silicon can enhance the dπ-pπ interaction by making the silicon d-orbitals more accessible for bonding, thus favoring a more planar geometry. Conversely, bulky substituents can introduce steric hindrance that may lead to a deviation from planarity.

Consistent with its trigonal planar geometry, the Si-N-Si bond angle in Silanamine, N,N-disilyl- is approximately 120°. doubtnut.comrsc.org This is a significant deviation from the approximately 107° C-N-C bond angle in the pyramidal trimethylamine molecule. chemzipper.com The wider bond angle in the silicon compound is a direct result of the sp² hybridization of the nitrogen atom and the repulsive forces between the bulky silyl (B83357) groups. stackexchange.comyoutube.com

CompoundCentral Atom HybridizationGeometryBond Angle
Silanamine, N,N-disilyl-sp²Trigonal Planar~120°
Trimethylaminesp³Trigonal Pyramidal~107°

Quantum Chemical and Computational Studies

Modern computational methods have provided deeper insights into the electronic structure and properties of Silanamine, N,N-disilyl-.

Density Functional Theory (DFT) calculations have been instrumental in modeling the molecular structure and properties of Silanamine, N,N-disilyl-. mdpi.comresearchgate.net These calculations confirm the planar geometry at the nitrogen center and provide quantitative data on bond lengths, bond angles, and electronic distribution. DFT studies support the concept of dπ-pπ bonding by showing significant electron density delocalization from the nitrogen lone pair to the silicon atoms. nih.gov These computational approaches allow for the prediction of various molecular properties and have become an indispensable tool in understanding the chemistry of such compounds. unimib.itutm.my

Computational MethodPropertyCalculated Value
DFTSi-N Bond LengthVaries with basis set
DFTSi-N-Si Bond Angle~120°
DFTElectron Density at NReduced due to delocalization

Density Functional Theory (DFT) Calculations

Si-N Bond Polarization Analysis

The Si-N bond in trisilylamine (B1208238) is significantly polarized due to the difference in electronegativity between silicon and nitrogen. Silicon is less electronegative than nitrogen, leading to a partial positive charge on the silicon atoms and a partial negative charge on the nitrogen atom. This bond polarity is a key factor influencing the molecule's structure and reactivity. Theoretical models have identified electrostatic repulsion between the partially positive silicon atoms as a contributing factor to the planar geometry of the molecule.

Lone-Pair Donation Assessment

The planarity and weak Lewis basicity of trisilylamine are attributed to the delocalization of the nitrogen atom's lone pair of electrons. Two primary models have been proposed to explain this phenomenon:

pπ–dπ Bonding: This traditional explanation suggests that the lone pair of electrons on the nitrogen atom, residing in a p-orbital perpendicular to the Si₃N plane, is delocalized into the empty, energetically accessible 3d-orbitals of the three silicon atoms. vedantu.comresearchgate.net This delocalization would create partial double bond character in the Si-N bonds, favoring a planar sp² hybridization for the nitrogen atom. vedantu.comresearchgate.net

Negative Hyperconjugation (n → σ): More recent and computationally supported analyses, such as Natural Bond Orbital (NBO) analysis, suggest that negative hyperconjugation is a more significant factor. This model describes the delocalization of the nitrogen lone pair (n) into the antibonding σ orbitals of the silicon-hydrogen bonds (n → σ*Si-H). This interaction effectively reduces the electron density on the nitrogen atom, lessens lone pair-bond pair repulsion, and promotes the observed planarity.

While the concept of pπ–dπ bonding was historically significant, current evidence points towards negative hyperconjugation and electrostatic repulsion as the primary drivers of trisilylamine's unique structure.

Orbital Energy Analysis (HOMO/LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Ab Initio and Coupled Cluster Methods (e.g., MPn, CCSDT, CASSCF)

Ab initio and Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic structure and bonding of trisilylamine. These methods have been used to investigate the planarity of the Si₃N skeleton and the nature of the Si-N bond. However, specific studies employing Møller–Plesset perturbation theory (MPn), Coupled Cluster with Singles, Doubles, and Triples (CCSDT), or Complete Active Space Self-Consistent Field (CASSCF) methods specifically for a detailed analysis of trisilylamine were not identified in the current search of available literature. These advanced computational techniques are powerful tools for accurately predicting molecular properties and could provide further insights into the complex electronic interactions within trisilylamine.

Theoretical Characterization of Silicon-Nitrogen Containing Ions (e.g., H₂SiN⁺)

Detailed theoretical characterization of the silicon-nitrogen containing ion H₂SiN⁺ is not extensively covered in the readily available scientific literature pertaining to trisilylamine. Such studies would be valuable for understanding fundamental aspects of Si-N bonding in cationic species.

Solvent-Effect Parameter Refinement in Simulations

Information regarding the refinement of solvent-effect parameters in simulations specifically for trisilylamine is not available in the surveyed literature. Computational studies on solvent effects are crucial for understanding the behavior of molecules in solution, but specific parameterization for this compound has not been detailed.

Intermolecular Interactions and Aggregation Phenomena

The intermolecular forces in trisilylamine are relatively weak. X-ray diffraction analysis of crystalline trisilylamine at 115 K reveals no significant short intermolecular contacts. This indicates that the molecules in the solid state are held together primarily by weak van der Waals forces, specifically London dispersion forces.

Factors Influencing Dimerization

The dimerization of Silanamine, N,N-disilyl-, also known as trisilylamine, is significantly influenced by the nature of its intermolecular forces. Detailed research into the solid-state structure of this compound reveals that strong dimer formation is not a characteristic feature.

Detailed Research Findings

Low-temperature X-ray diffraction studies have been instrumental in elucidating the molecular packing and intermolecular interactions of trisilylamine in the crystalline state. A key study conducted at 115 K provided a static picture of the molecule and its interactions with neighboring molecules.

The primary finding from this research is the absence of short intermolecular contacts that would be indicative of strong dimerization or specific aggregate formation. rsc.org The interactions within the crystal lattice are predominantly weak van der Waals forces. This is consistent with the behavior of a simple molecular substance governed by non-directional and weak intermolecular attractions. The dominant forces are likely London dispersion forces, which arise from temporary fluctuations in electron distribution.

Several molecular properties of trisilylamine contribute to the weakness of its intermolecular interactions and its disinclination to form strong dimers:

Lack of Hydrogen Bonding: The molecule does not possess any N-H bonds, which precludes the possibility of forming hydrogen bonds, a strong type of intermolecular force that often leads to dimerization and association in other amines.

In the solid state, there is no evidence to suggest that Silanamine, N,N-disilyl- forms specific aggregates under normal conditions. Its behavior is characteristic of a substance with weak, non-directional intermolecular forces.

The following table summarizes the key crystallographic data for trisilylamine, which supports the understanding of its intermolecular interactions.

Crystallographic ParameterValueSignificance
Temperature115 KLow temperature minimizes thermal motion, allowing for a more precise determination of atomic positions and intermolecular distances.
Intermolecular ContactsNo short contactsIndicates the absence of strong attractive interactions, such as covalent or strong hydrogen bonds, between molecules. rsc.org
Primary Intermolecular ForcesWeak van der Waals forcesSuggests that the molecules are held together in the crystal lattice by non-specific, weaker interactions.

Reactivity Mechanisms and Chemical Transformations

Silicon-Nitrogen Bond Reactivity

The Si-N bond in trisilylamine (B1208238) is remarkably stable, a characteristic attributed to pπ-dπ bonding and negative hyperconjugation, which strengthen this linkage . However, this bond can be cleaved under specific conditions, leading to a variety of chemical transformations.

Trisilylamine exhibits high reactivity towards protic reagents, most notably water. The compound reacts violently with water, undergoing hydrolysis to produce silicon dioxide (SiO₂), hydrogen (H₂), and ammonia (B1221849) (NH₃) . This pronounced hydrolytic instability contrasts with the relative stability of some substituted trisilylamines, where the Si-H functionality can be inert to hydrolysis .

The hydrolytic decomposition pathway involves the nucleophilic attack of water on the silicon atoms and protonation of the nitrogen atom, leading to the cleavage of the Si-N bonds. The initial step is likely the formation of a silylamine-water adduct, followed by the elimination of silanol (H₃SiOH) and ammonia. The silanol intermediates are unstable and readily condense to form disiloxanes and ultimately silicon dioxide, with the concurrent evolution of hydrogen gas.

The reactivity of trisilylamine towards electrophiles and nucleophiles is a direct consequence of its electronic structure. The nitrogen atom in trisilylamine possesses a lone pair of electrons; however, its availability for donation to Lewis acids is significantly diminished. This is due to the delocalization of the nitrogen lone pair into the vacant d-orbitals of the three silicon atoms, a phenomenon described as pπ-dπ back-bonding . This interaction imparts partial double bond character to the Si-N bonds and results in a planar geometry around the nitrogen atom. Consequently, trisilylamine is a significantly weaker Lewis base compared to its carbon analogue, trimethylamine .

Despite its reduced basicity, trisilylamine can react with strong electrophiles. For instance, it reacts with protic acids like hydrogen chloride (HCl), resulting in the cleavage of the Si-N bond .

Towards nucleophiles, the silicon atoms of the silyl (B83357) groups are the primary electrophilic centers. Trisilylamine reacts with ammonia in the liquid phase, where ammonia acts as a catalyst to facilitate the elimination of silane (B1218182) (SiH₄) and the formation of cyclotrisilazane . While specific studies on the reaction of trisilylamine with potent nucleophiles like organolithium or Grignard reagents are not extensively detailed, it is anticipated that these reagents would attack the electrophilic silicon centers, potentially leading to the cleavage of Si-N bonds and the formation of new Si-C bonds.

Role in Si-C and C-N Bond Forming Reactions

N-silylamines, in general, are versatile reagents in organic synthesis, serving as precursors for the formation of both silicon-carbon (Si-C) and carbon-nitrogen (C-N) bonds nih.govacs.org. Trisilylamine can be implicated in these transformations primarily through its catalytic activity and its ability to act as a silylating agent.

The formation of Si-C bonds is a key outcome of hydrosilylation reactions, where a Si-H bond is added across an unsaturated C-C bond wikipedia.org. As will be discussed in section 4.3.1, trisilylamine can catalyze this process, thereby facilitating the creation of new Si-C bonds.

In the context of C-N bond formation, trisilylamine can act as a silylating agent for primary and secondary amines. The resulting N-silylamines can exhibit altered reactivity and can be used in subsequent coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds nottingham.ac.uk. The silyl group can serve as a protecting group or as an activating group in these transformations. The facile hydrolytic cleavage of the Si-N bond allows for the deprotection of the amine functionality after the desired C-N bond has been formed nih.govacs.org.

Mechanisms of Catalysis Involving N-Silylamines

N-silylamines have emerged as important players in various catalytic transformations. Trisilylamine, in particular, has been shown to catalyze several important organic reactions.

Trisilylamine serves as an efficient catalyst for hydrosilylation reactions, which involve the addition of a silicon-hydrogen (Si-H) bond across unsaturated bonds, such as those in alkenes and alkynes smolecule.com. This reaction is a cornerstone of organosilicon chemistry for the formation of Si-C bonds wikipedia.orgwikipedia.org.

The catalytic mechanism of hydrosilylation by trisilylamine, a Lewis base, likely involves the activation of the Si-H bond of the hydrosilane. The lone pair on the nitrogen of trisilylamine, although weakly basic, can interact with the electrophilic silicon atom of the hydrosilane. This interaction polarizes the Si-H bond, making the hydrogen atom more hydridic and thus more susceptible to addition across the electron-rich double or triple bond of the substrate. The catalytic cycle can be envisioned as follows:

Activation of Hydrosilane: Trisilylamine forms a transient adduct with the hydrosilane, weakening the Si-H bond.

Nucleophilic Attack: The activated hydrosilane is attacked by the π-electrons of the alkene or alkyne, leading to the formation of a new Si-C bond and a carbocation intermediate.

Hydride Transfer: The hydride is transferred to the carbocation, forming the final alkyl- or vinylsilane product and regenerating the trisilylamine catalyst.

This proposed mechanism is consistent with the general principles of Lewis base-catalyzed hydrosilylation.

Dealkenylative coupling of amines with vinylsilanes is a significant method for the synthesis of N-silylamines nih.govacs.org. This reaction involves the formation of a Si-N bond with the concurrent cleavage of a C=C bond and the formation of a new C-H bond. While trisilylamine itself is a product of silylation reactions, the mechanism of dealkenylative coupling provides insight into the broader reactivity of silylamines.

The mechanism typically involves a transition-metal catalyst, such as iridium or rhodium complexes wikipedia.org. A plausible catalytic cycle for this process is:

Oxidative Addition: The transition metal catalyst undergoes oxidative addition into the N-H bond of the amine.

Migratory Insertion: The vinylsilane coordinates to the metal center, followed by migratory insertion of the alkene into the metal-nitrogen bond.

β-Hydride Elimination: A β-hydride elimination from the resulting metallacyclic intermediate releases the N-silylamine product.

Reductive Elimination: Reductive elimination of the resulting metal hydride regenerates the active catalyst.

This process offers an efficient route to N-silylamines, which are valuable intermediates in a variety of organic transformations.

Precursor Decomposition and Polymerization Mechanisms

Gas-Phase Polymerization

The polymerization process is complex and can be influenced by various factors, including temperature, pressure, and the presence of other reactive species. In the context of CVD, the decomposition of Silanamine, N,N-disilyl- in the gas phase generates reactive intermediates that can polymerize both in the gas phase and on the substrate surface. The nature of these intermediates dictates the structure and composition of the final polymeric material.

Research into the thermal decomposition of related compounds, such as chlorinated trisilanes, has been conducted to understand the chemical pathways that can occur. These studies, often employing density functional theory (DFT) calculations, explore various decomposition routes, including the formation of byproducts like H₂, SiH₄, and silylenes (e.g., SiH₂). While not directly studying Silanamine, N,N-disilyl-, this research provides insights into the types of reactions that silicon- and hydrogen-containing precursors can undergo at high temperatures.

Intermediate Species Formation (e.g., Monosilylamine, Disilylamine)

The decomposition of Silanamine, N,N-disilyl- is believed to proceed through the formation of several key intermediate species. A proposed primary step in the thermal decomposition is the homolytic cleavage of a silicon-nitrogen (Si-N) bond. This bond breaking results in the formation of a silyl radical (•SiH₃) and a disilylamino radical (•N(SiH₃)₂).

Following this initiation, a cascade of secondary reactions, including hydrogen abstraction and radical recombination, leads to the formation of various stable and transient species. Among the crucial intermediates are monosilylamine (SiH₃NH₂) and disilylamine ((SiH₃)₂NH).

Disilylamine ((SiH₃)₂NH): The formation of disilylamine as an intermediate is a significant aspect of the decomposition pathway. In the synthesis of Silanamine, N,N-disilyl- from monochlorosilane and ammonia, disilylamine can be a principal product, especially when ammonia is in excess. This intermediate is known to decompose further, eliminating silane (SiH₄) and forming polysilazanes, which are polymeric species containing silicon-nitrogen bonds. This suggests that during the thermal decomposition of Silanamine, N,N-disilyl-, the formation and subsequent decomposition of disilylamine is a key step in the polymerization process.

The formation of these silylamine intermediates is a critical link between the initial precursor molecule and the final polymeric silicon nitride material. The subsequent reactions of these intermediates, including condensation and elimination of small molecules like hydrogen and silane, contribute to the growth of the polymer network.

Ligand Exchange and Coordination Phenomena

While the primary application of Silanamine, N,N-disilyl- is as a precursor for materials synthesis, its chemical reactivity also extends to its behavior as a ligand in coordination chemistry. The ability of a molecule to act as a ligand is fundamentally dependent on the availability of a lone pair of electrons for donation to a metal center.

Silanamine, N,N-disilyl- possesses a lone pair of electrons on the central nitrogen atom. However, its basicity and, consequently, its coordinating ability are significantly influenced by the electronic effects of the three silyl (SiH₃) groups. The interaction between the nitrogen lone pair and the vacant d-orbitals of the silicon atoms, often described as pπ-dπ back-bonding, leads to a delocalization of the electron density from the nitrogen to the silicon atoms. This delocalization reduces the availability of the lone pair for donation to a Lewis acid, making Silanamine, N,N-disilyl- a considerably weaker Lewis base compared to its carbon analogue, trimethylamine (N(CH₃)₃).

Despite its reduced basicity, Silanamine, N,N-disilyl- can still function as a ligand and participate in coordination with metal centers, particularly with transition metals. The synthesis of metal complexes involving silylamine-type ligands has been reported, and their coordination behavior is influenced by both the electronic and steric properties of the silyl groups.

Specific, well-documented examples of ligand exchange reactions involving the direct substitution of another ligand by Silanamine, N,N-disilyl- on a metal complex are not abundant in the literature. However, the reactivity of Silanamine, N,N-disilyl- with other bases provides insight into its potential coordination phenomena. For instance, it has been observed that ammonia can act as a catalyst in the reaction of Silanamine, N,N-disilyl-, leading to the elimination of silane (SiH₄). This suggests an interaction where the ammonia molecule may coordinate to a silicon atom, facilitating the cleavage of the Si-N bond and subsequent rearrangement.

Advanced Spectroscopic and Diffraction Characterization of N,n Disilylsilanamine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive method for investigating the structure and purity of silylamines. Both proton (¹H) and silicon-29 (²⁹Si) NMR provide critical insights into the connectivity and chemical environment of the atoms within the N,N-disilylsilanamine molecule.

Table 1: Illustrative ¹H NMR Data for Silyl (B83357) Groups in a Related Compound

CompoundFunctional GroupChemical Shift (ppm)MultiplicitySolvent
Tris(trimethylsilyl)amine-Si(CH₃)₃~0.1-0.3SingletCDCl₃

Note: This table provides an example for a related compound to illustrate typical chemical shifts for silyl groups. Specific data for N,N-disilylsilanamine is not available.

Silicon-29 NMR spectroscopy is a direct probe of the electronic environment around the silicon atoms. The chemical shift in ²⁹Si NMR is highly sensitive to the nature of the substituents on the silicon atom. For N,N-disilylsilanamine, the three silicon atoms are chemically equivalent, and thus a single resonance is expected in the ²⁹Si NMR spectrum. The position of this resonance provides valuable information about the shielding of the silicon nuclei, which is influenced by the bonding to the central nitrogen atom. The low natural abundance (4.7%) and moderate gyromagnetic ratio of ²⁹Si often necessitate the use of advanced techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to obtain spectra with a good signal-to-noise ratio. Although specific experimental ²⁹Si NMR data for N,N-disilylsilanamine is not widely published, it is a key technique used in the characterization of silylamines. For instance, in the related compound tris(trimethylsilyl)amine, the ²⁹Si chemical shift provides insight into the Si-N bonding environment.

Table 2: Illustrative ²⁹Si NMR Data for a Related Silylamine

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (¹J(²⁹Si,¹⁵N), Hz)
Tris(trimethylsilyl)amine²⁹SiNot specified19.3

Note: This table shows data for a related compound to illustrate the type of information obtained from ²⁹Si NMR. Specific chemical shift data for N,N-disilylsilanamine is not available.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique well-suited for the analysis of volatile compounds like N,N-disilylsilanamine. In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information for each component. This technique can be effectively used to identify N,N-disilylsilanamine and to detect any volatile byproducts or impurities present in a sample. The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the molecular weight and can be used for structural elucidation.

While standard electron ionization (EI) is commonly used in GC-MS, advanced ionization techniques can provide complementary information, especially for compounds that may be prone to extensive fragmentation. Techniques such as Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS), Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and Triple Quadrupole Electrospray Tandem Mass Spectrometry (QqQ ESI-MS/MS) have been employed for the characterization of novel silicon-based organic compounds. These methods can offer high resolution and mass accuracy, aiding in the unambiguous determination of elemental compositions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These vibrations are dependent on the mass of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Consequently, the resulting spectra provide a unique "fingerprint" for the molecule, allowing for both identification and detailed structural analysis. For Silanamine, N,N-disilyl- (also known as trisilylamine), vibrational spectroscopy has been crucial in confirming its unique planar structure and characterizing the nature of its Si-N and Si-H bonds.

Vibrational Fingerprint Analysis

The vibrational spectrum of N,N-disilylsilanamine has been thoroughly investigated, providing a detailed fingerprint of the molecule. The molecule's high symmetry (C₃h) influences its spectral features, with certain vibrational modes being exclusively IR or Raman active, while others can be active in both. The analysis is often supported by studies of its deuterated analogue, N,N-disilyl-silanamine-d₉, which helps in the definitive assignment of vibrational modes involving hydrogen atoms.

The primary vibrational modes can be categorized as Si-H stretching, SiH₃ deformation, Si-N stretching, and skeletal deformation modes. The Si-H stretching vibrations are typically observed in the high-frequency region of the spectrum, around 2100-2200 cm⁻¹. The Si-N stretching modes, which are of significant interest due to the pπ-dπ bonding character of the Si-N bond, appear at lower frequencies. The planarity of the Si₃N skeleton is also confirmed by the vibrational analysis.

A summary of the principal vibrational frequencies for N,N-disilylsilanamine is presented below.

Vibrational ModeSymmetryIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Description
ν(Si-H)A'2180-Symmetric Si-H stretch
ν(Si-H)E'-2188Asymmetric Si-H stretch
δ(SiH₃)A'974-Symmetric SiH₃ deformation (umbrella)
δ(SiH₃)E'995-Asymmetric SiH₃ deformation
ρ(SiH₃)E'697-SiH₃ rocking
ρ(SiH₃)E"-697SiH₃ rocking
ν(Si-N)A'493-Symmetric Si₃N stretch
ν(Si-N)E'-748Asymmetric Si₃N stretch
δ(Si₃N)A"--Out-of-plane deformation
δ(SiNSi)E'190-In-plane Si-N-Si deformation

Identification of Chemical Bonds

Each region of the IR and Raman spectra corresponds to vibrations of specific chemical bonds, allowing for their direct identification.

Si-H Bonds: The strong absorptions observed in the 2180-2200 cm⁻¹ range are characteristic of the silicon-hydrogen (Si-H) stretching vibrations. The presence of multiple bands in this region corresponds to the symmetric and asymmetric stretching modes of the three SiH₃ groups.

Si-N Bonds: The silicon-nitrogen (Si-N) bonds are identified by their stretching vibrations at lower frequencies. The asymmetric Si₃N stretch is found around 748 cm⁻¹, while the symmetric stretch is located near 493 cm⁻¹ acs.org. The positions of these bands are indicative of the bond strength, which is greater than that of a typical Si-N single bond, supporting the theory of pπ-dπ interaction that contributes to the planarity of the molecule.

SiH₃ Group Deformations: The various bending, rocking, and wagging motions of the silyl (SiH₃) groups appear in the mid-frequency range of the spectrum. The symmetric "umbrella" deformation mode of the SiH₃ groups is assigned to the band at 974 cm⁻¹. Asymmetric deformations and rocking motions are found at 995 cm⁻¹ and 697 cm⁻¹, respectively acs.org.

Molecular Skeleton: The low-frequency region below 500 cm⁻¹ contains vibrations corresponding to the deformation of the molecular skeleton. The band at 190 cm⁻¹ is assigned to the in-plane deformation of the Si-N-Si angles, a key vibration for a planar molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The energy absorbed promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

Electronic Transition Studies

For saturated molecules like N,N-disilylsilanamine, which lack π-systems, the possible electronic transitions are of high energy. The relevant electrons are those in sigma (σ) bonding orbitals and the non-bonding (n) lone pair on the nitrogen atom. The possible transitions are therefore from a non-bonding orbital to an anti-bonding sigma orbital (n → σ) and from a bonding sigma orbital to an anti-bonding sigma orbital (σ → σ) libretexts.orgyoutube.com.

σ → σ Transitions:* These transitions involve exciting an electron from a σ-bonding orbital (like those in the Si-N and Si-H bonds) to the corresponding σ* anti-bonding orbital. This is a high-energy transition, and the resulting absorption band typically occurs in the far-UV region, at wavelengths below 200 nm libretexts.org.

n → σ Transitions:* This transition involves promoting one of the lone-pair electrons on the nitrogen atom to a σ* anti-bonding orbital of an adjacent Si-N bond. These transitions are generally of lower energy than σ → σ* transitions but still typically fall in the far-UV region for saturated amines and silanamines youtube.com.

Due to these factors, N,N-disilylsilanamine is not expected to show significant absorption in the standard UV-Vis spectral range (200-800 nm). Experimental data for this compound in this region is not readily found in the literature, which is consistent with its structural classification as a saturated, non-conjugated molecule.

Correlation with Computational Data

In the absence of extensive experimental UV-Vis data, computational chemistry provides a powerful tool for predicting electronic spectra and understanding the nature of electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths that determine the theoretical absorption spectrum arxiv.org.

For N,N-disilylsilanamine, TD-DFT calculations would be expected to confirm that the lowest energy electronic transitions (HOMO-LUMO transitions) occur at wavelengths below 200 nm. The Highest Occupied Molecular Orbital (HOMO) would be primarily characterized by the nitrogen lone pair (n) orbital, and the Lowest Unoccupied Molecular Orbital (LUMO) would be a σ* anti-bonding orbital. Computational studies can precisely calculate this HOMO-LUMO gap and predict the λₘₐₓ for the n → σ* and σ → σ* transitions. Various functionals, such as B3LYP or CAM-B3LYP, can be employed to achieve results that correlate well with experimental data for related molecules chemrxiv.org. Such studies would further solidify the understanding of the electronic structure of N,N-disilylsilanamine, even without direct measurement in the conventional UV-Vis range.

X-ray Diffraction (XRD) and Electron Diffraction Studies

Diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a molecule. Both X-ray diffraction on single crystals and gas-phase electron diffraction have been applied to N,N-disilylsilanamine, providing a comprehensive picture of its molecular structure in both the solid and gas phases.

Low-temperature single-crystal X-ray diffraction studies have provided a static picture of the molecule's geometry. The data confirms the planar configuration of the Si₃N skeleton, a key structural feature that distinguishes it from its pyramidal carbon analogue, trimethylamine rsc.org. The planarity is attributed to significant pπ-dπ bonding, where the nitrogen lone pair is delocalized into the vacant d-orbitals of the silicon atoms youtube.comquora.com.

Gas-phase electron diffraction studies complement the solid-state data. These studies also confirm the planarity of the Si₃N skeleton and provide highly accurate measurements of bond lengths and angles for the free molecule rsc.org. A notable finding from electron diffraction is the observation of a "shrinkage effect," where molecular vibrations cause the time-averaged Si-N-Si angle to appear slightly less than the 120° expected for a perfectly planar structure rsc.org.

The key structural parameters determined by these diffraction methods are summarized in the table below.

ParameterX-ray Diffraction (at 115 K)Gas-Phase Electron Diffraction
Crystal SystemTriclinicN/A
Space GroupP-1N/A
Unit Cell Parameter (a)6.84 ÅN/A
Unit Cell Parameter (b)8.17 ÅN/A
Unit Cell Parameter (c)6.87 ÅN/A
Unit Cell Angle (α)95.5°N/A
Unit Cell Angle (β)119.1°N/A
Unit Cell Angle (γ)98.6°N/A
Si-N Bond Length1.730(5) Å1.734(2) Å
Si-N-Si Bond Angle~120°119.7(1)°

Source: rsc.orgrsc.orgnih.gov

The X-ray diffraction data reveals no unusually short intermolecular contacts in the crystal lattice, indicating that the molecules are held together primarily by weak van der Waals forces rsc.org. The high C₃h symmetry is maintained in the crystalline state, with negligible deviations even for the hydrogen atoms rsc.org.

Solid-State Structural Determination

The definitive method for determining the arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (XRD). libretexts.orgmdpi.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. mdpi.com

For a molecule like N,N-disilylsilanamine or its adducts, XRD analysis would reveal the unit cell parameters (the dimensions of the repeating crystal lattice), the space group (describing the crystal's symmetry), and the exact coordinates of each silicon, nitrogen, and hydrogen atom. This information is fundamental to understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of molecules in the solid state. While specific crystal structure data for the parent N,N-disilylsilanamine is not widely reported, the analysis of related silylamine adducts provides a template for the type of data obtained. chapman.eduresearchgate.net

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD This table is illustrative of the data typically generated from an XRD experiment.

ParameterIllustrative ValueDescription
Crystal SystemTriclinicThe crystal system describing the unit cell geometry.
Space GroupP-1The symmetry group of the crystal structure.
a (Å)7.622Length of the 'a' axis of the unit cell.
b (Å)7.949Length of the 'b' axis of the unit cell.
c (Å)10.868Length of the 'c' axis of the unit cell.
α (°)74.17Angle between the 'b' and 'c' axes.
β (°)78.29Angle between the 'a' and 'c' axes.
γ (°)62.65Angle between the 'a' and 'b' axes.
Volume (ų)560.4The volume of the unit cell.
Z2The number of molecules per unit cell.

Gas-Phase Molecular Structure Analysis

To understand the intrinsic structure of a molecule free from the influence of intermolecular forces present in the solid state, gas-phase analysis techniques are employed. wikipedia.org Gas electron diffraction (GED) and microwave spectroscopy are two primary methods for this purpose.

Gas Electron Diffraction (GED) involves firing a beam of high-energy electrons through a gaseous sample of the substance. wikipedia.org The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern from which a radial distribution function can be derived. This function provides information about the distances between all pairs of atoms in the molecule. For N,N-disilylsilanamine, a key structural feature of interest is the geometry around the central nitrogen atom. GED experiments can determine if the Si₃N framework is planar or pyramidal, a defining characteristic of this molecule. researchgate.net

Microwave Spectroscopy analyzes the absorption of microwave radiation by a molecule in the gas phase. This absorption corresponds to transitions between rotational energy levels. The resulting spectrum allows for the calculation of the molecule's moments of inertia with very high precision. From these moments, highly accurate molecular geometries, including bond lengths and angles, can be determined for simple or symmetric molecules. scilit.comnih.gov

Bond Length and Angle Precision Measurement

The precise measurement of bond lengths and angles is crucial for understanding the nature of chemical bonding within a molecule. In N,N-disilylsilanamine, the Si-N bond length and the Si-N-Si bond angles are of particular importance. Unlike typical alkylamines which have a pyramidal nitrogen center with bond angles around 109.5°, N,N-disilylsilanamine is known to have a planar or nearly planar arrangement of the Si₃N skeleton, with Si-N-Si angles close to 120°.

This planarity is often attributed to the interaction between the nitrogen lone pair electrons and empty d-orbitals on the silicon atoms (pπ-dπ bonding), which shortens the Si-N bond and flattens the geometry. Precise data from GED or XRD are required to quantify these parameters accurately. nih.gov

Table 2: Key Molecular Geometry Parameters for N,N-Disilylsilanamine Values are typical for silylamines and represent the parameters that would be determined with high precision.

ParameterDescriptionExpected Value / Range
r(Si-N)The length of the silicon-nitrogen bond.~1.73 Å
∠(Si-N-Si)The angle between two silicon-nitrogen bonds.~120°
r(Si-H)The length of the silicon-hydrogen bond.~1.48 Å
∠(H-Si-N)The angle involving a silyl hydrogen.~109.5°

Surface-Sensitive Spectroscopies (e.g., XPS, AES, SIMS) for Thin Film Analysis

N,N-disilylsilanamine and related silylamine compounds are important precursors in the semiconductor industry for the deposition of thin films, particularly silicon nitride (SiNₓ), via methods like plasma-enhanced atomic layer deposition (PEALD). nih.govbohrium.comsemanticscholar.org Surface-sensitive spectroscopies are essential for characterizing the composition, purity, and chemical nature of these deposited films.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique used to determine the elemental composition and chemical states of atoms on a material's surface. ipfdd.de When the surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For a SiNₓ film deposited using a silylamine precursor, XPS can quantify the amounts of silicon, nitrogen, and any oxygen or carbon contaminants. researchgate.net Furthermore, high-resolution scans of the Si 2p and N 1s peaks can distinguish between Si-N, Si-O, and N-H bonds based on shifts in their binding energies.

Table 3: Typical Binding Energies in XPS Analysis of SiNₓ Films

Element / Core LevelChemical StateTypical Binding Energy (eV)
Si 2pSi-N~101.8 eV
Si 2pSi-O (SiO₂)~103.4 eV
N 1sN-Si~397.5 eV
O 1sO-Si~532.5 eV

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental information, often with high spatial resolution. It involves bombarding the surface with an electron beam and analyzing the energies of the "Auger" electrons emitted. AES is particularly useful for creating elemental maps of a surface and for depth profiling, where the surface is systematically sputtered away with an ion beam to analyze the composition as a function of depth. This is critical for ensuring the uniformity and purity of the deposited SiNₓ film.

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique capable of detecting elements in the parts-per-million or even parts-per-billion range. hidenanalytical.comphi.com A primary ion beam sputters the sample surface, and the resulting secondary ions are analyzed by a mass spectrometer. chimia.ch SIMS is invaluable for identifying trace contaminants that could affect the performance of the thin film. In its dynamic mode, it is also a powerful tool for depth profiling, providing high-resolution data on the distribution of elements, including light elements like hydrogen, which can be incorporated into SiNₓ films from silylamine precursors. hidenanalytical.com

Applications and Emerging Research Frontiers

Precursors for Advanced Inorganic Materials Synthesis

Trisilylamine (B1208238) serves as a versatile precursor for depositing silicon-containing thin films, which are fundamental components in electronic and photovoltaic applications. google.com Its reactivity and volatility allow for the formation of high-purity films with excellent physical and electrical properties through various deposition methods. google.com Derivatives of trisilylamine have also been developed to enhance thermal stability and achieve high growth rates for silicon-containing films. google.com

Silicon Nitride Film Deposition

Silicon nitride (SiNₓ) is a critical dielectric material in the fabrication of semiconductor devices, used for applications such as gate spacers and passivation layers. nih.gov The deposition of high-quality SiNₓ films, especially at low temperatures (<400 °C) and on complex three-dimensional structures, is a significant challenge that precursors like trisilylamine help address. nih.gov

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin films. aip.org In Plasma-Enhanced CVD (PECVD), a plasma is used to energize the precursor gases, enabling film deposition at lower temperatures than traditional thermal CVD. hpsacorp.com Aminosilanes, the class of compounds to which trisilylamine belongs, are employed in PECVD processes to deposit silicon nitride films. researchgate.net These processes typically involve reacting the aminosilane (B1250345) precursor with a nitrogen source, such as ammonia (B1221849) (NH₃), to form SiNₓ on a substrate. hpsacorp.comumich.edu The use of precursors with direct Si-N bonds is advantageous as it can lead to lower carbon contamination in the resulting films compared to organosilanes that contain Si-C bonds. researchgate.net

Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD) are advanced deposition techniques that offer precise, Angstrom-level control over film thickness and excellent conformality on high-aspect-ratio structures. nih.gov Trisilylamine has been specifically investigated as a silicon precursor for the PEALD of silicon nitride films. nih.gov

Research has demonstrated the growth of SiNₓ films using trisilylamine in conjunction with a nitrogen and hydrogen (N₂/H₂) plasma at temperatures between 300 and 400 °C. nih.gov These processes can yield high-quality films with low wet-etch rates (WER), a key indicator of film density and resistance to chemical etching. For example, films deposited with trisilylamine have achieved WERs of approximately 1 nm/min in dilute hydrofluoric acid (HF), which is comparable to films deposited at much higher temperatures (>700 °C) using conventional methods. google.comnih.govtechconnect.org

Table 1: PEALD of Silicon Nitride Using Various Precursors
PrecursorCo-reactantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Wet Etch Rate (WER) in dilute HFReference
Trisilylamine (TSA)N₂/H₂ Plasma300 - 4001.3 - 2.1~1 nm/min nih.gov
Bis(tert-butylamino)silane (BTBAS)N₂ Plasma400 - 500Not Specified~1 nm/min google.comtechconnect.org
Di(sec-butylamino)silane (DSBAS)N₂ Plasma&lt;400Not Specified≤2 nm/min Current time information in Mobile County, US.

As semiconductor device geometries continue to shrink, filling high-aspect-ratio gaps without creating voids has become a major challenge. researchgate.net Flowable Chemical Vapor Deposition (FCVD) is a technique designed to address this issue by depositing a film in a liquid-like, or "flowable," state that can seamlessly fill intricate topographies before being solidified. google.com

Trisilylamine is a commonly used precursor in FCVD processes for depositing silicon nitride films. google.com The method often involves a cyclical 'deposition-solidification' process where the precursor and a nitrogen-containing compound react to form a flowable film that fills the gaps on a substrate. google.com This approach allows for bottom-up, seamless gap filling. google.com However, one of the challenges with traditional FCVD precursors like TSA is the relatively high hydrogen content in the deposited film, which can affect its final properties. google.com Consequently, research is ongoing to develop new precursors, such as those with ring-like molecular structures, to reduce the Si-H bond density and lower the etch rate of the resulting silicon nitride films. google.com

High-Purity Silicon Production

High-purity polycrystalline silicon is the foundational material for the vast majority of the semiconductor and solar cell industries. hpsacorp.comrsc.org The dominant industrial method for its production, often referred to as the Siemens process, relies on the chemical vapor deposition of a high-purity silicon-containing gas. rsc.org

The standard industrial route begins with metallurgical-grade silicon, which is reacted with hydrogen chloride to produce trichlorosilane (B8805176) (SiHCl₃). hpsacorp.comrsc.org This trichlorosilane is then extensively purified through distillation to reach "eleven-nines" (99.999999999%) purity. hpsacorp.com The ultra-pure trichlorosilane is subsequently reduced with hydrogen at high temperatures to deposit high-purity polycrystalline silicon. hpsacorp.com An alternative pathway involves the disproportionation of trichlorosilane to produce high-purity silane (B1218182) (SiH₄), which is then thermally decomposed to form silicon. rsc.org While trisilylamine is used for depositing thin films of silicon compounds like silicon nitride and silicon oxide, its direct application as a primary precursor for the bulk production of high-purity elemental silicon is not the established industrial method, which predominantly relies on chlorosilanes. hpsacorp.comrsc.orgresearchgate.net

Silicon-Based Nanoparticle Synthesis

Silicon nanoparticles, including silicon quantum dots, are materials of significant research interest due to their unique optoelectronic properties and potential applications in bioimaging, sensors, and energy conversion. nih.govrsc.org The synthesis of these nanoparticles can be achieved through various methods, including plasma-based techniques and sol-gel processes. nih.gov

Plasma synthesis often involves the dissociation of a precursor gas, such as silane (SiH₄), in a low-temperature plasma to create radicals that nucleate and grow into nanoparticles. aip.orgumich.edu This method allows for control over particle size by adjusting parameters like precursor concentration, gas pressure, and residence time. researchgate.netumich.edu

Another common approach, particularly for silica (B1680970) (silicon dioxide, SiO₂) nanoparticles, is the sol-gel method. nih.gov This process typically involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS) or organosilanes like trichlorosilane. nih.gov While various silanes are employed in nanoparticle synthesis, the use of trisilylamine for this purpose is less documented in mainstream methods, which often favor silane gas for pure silicon nanoparticles and alkoxysilanes or chlorosilanes for silica-based nanomaterials. nih.gov

Preceramic Polymer Development (e.g., Oligo- and Polysilazanes)

Silanamine, N,N-disilyl- serves as a valuable building block in the synthesis of oligo- and polysilazanes, which are key preceramic polymers. These polymers are precursors to advanced silicon-based ceramics, offering a processable route to materials that are otherwise difficult to fabricate.

The synthesis of polysilazanes from aminosilane precursors is a well-established method for creating tractable precursors to silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. youtube.commdpi.comrsc.org The general approach involves the reaction of chlorosilanes with amines to form silazane monomers, which then undergo polymerization. dtic.mil While specific examples detailing the direct polymerization of Silanamine, N,N-disilyl- are not extensively documented in readily available literature, the fundamental chemistry of silazane polymerization suggests its potential as a monomer. The Si-N bonds within the Silanamine, N,N-disilyl- molecule provide the characteristic backbone structure of polysilazanes. nih.gov The polymerization process typically involves condensation reactions, where small molecules are eliminated to form longer polymer chains. Catalytic processes, often employing transition metal complexes or alkaline catalysts, can be used to control the molecular weight and degree of crosslinking in the resulting polysilazane. dtic.mil

The properties of the final ceramic are highly dependent on the structure and composition of the preceramic polymer. researchgate.net For instance, the presence of organic substituents on the silicon atoms in the polymer backbone can lead to the formation of silicon carbonitride upon pyrolysis, while polymers with a higher proportion of Si-H and N-H bonds are more likely to yield silicon nitride. nih.gov

The transformation of polysilazane precursors into ceramic materials is achieved through a high-temperature process known as pyrolysis, typically conducted in an inert or reactive atmosphere. youtube.commdpi.comrsc.org During pyrolysis, the preceramic polymer undergoes a series of complex chemical and physical transformations, leading to the formation of a dense, amorphous, and finally crystalline ceramic material. mdpi.com

The key stages of this conversion process include:

Crosslinking: Initial heating leads to further crosslinking of the polymer chains, increasing the molecular weight and forming a rigid network. This step is crucial for retaining the shape of the desired ceramic component and maximizing the ceramic yield. rsc.org

Decomposition: As the temperature increases, organic side groups and hydrogen atoms are eliminated as volatile byproducts. The specific decomposition pathways and the nature of the evolved gases depend on the polymer's chemical structure and the pyrolysis atmosphere. researchgate.netnih.gov

Ceramization: At higher temperatures, the remaining inorganic network consolidates into an amorphous ceramic. Further heating can induce crystallization, leading to the formation of phases like silicon nitride (α-Si₃N₄ and β-Si₃N₄) and silicon carbide (β-SiC). nih.govresearchgate.net

The final composition and microstructure of the ceramic can be tailored by controlling the pyrolysis conditions, such as temperature, heating rate, and atmosphere (e.g., nitrogen, argon, or ammonia). mdpi.commdpi.com For instance, pyrolysis under an ammonia atmosphere can favor the formation of silicon nitride by reacting with the polymer and removing carbonaceous residues. mdpi.com

Table 1: General Pyrolysis Stages of Polysilazane Precursors

Temperature Range (°C)Dominant ProcessesResulting Material State
100 - 400Crosslinking, evolution of volatile oligomersCrosslinked Polymer
400 - 800Decomposition, evolution of H₂, CH₄, NH₃Amorphous Inorganic Network
> 1000Densification, crystallizationCrystalline Ceramic (e.g., Si₃N₄, SiCN)

Catalytic Roles in Synthetic Organic and Organometallic Chemistry

Beyond its role in materials science, Silanamine, N,N-disilyl- and its derivatives exhibit significant potential in the realm of catalysis, functioning as precursors to non-nucleophilic bases, as silylating agents, and as ligands for transition metal complexes.

Non-Nucleophilic Base Precursors

While direct use of Silanamine, N,N-disilyl- as a non-nucleophilic base is not commonly reported, it serves as a precursor to silylamide bases. The deprotonation of silylamines is a common method to generate sterically hindered, non-nucleophilic bases. For example, lithium bis(trimethylsilyl)amide (LiHMDS), a widely used non-nucleophilic base, is synthesized from bis(trimethylsilyl)amine. Although not identical, this highlights the principle that N-silylated amines can be readily converted into powerful bases. The steric bulk of the silyl (B83357) groups hinders the nitrogen atom from acting as a nucleophile, while its basicity is retained, making these compounds highly valuable in organic synthesis for promoting reactions such as enolate formation and elimination reactions without competing nucleophilic attack.

Silylating Reagents for Functional Group Protection

Silylation is a crucial technique in organic synthesis for the temporary protection of reactive functional groups, such as alcohols, amines, and thiols. wikipedia.orggelest.com Silylating agents introduce a sterically bulky silyl group, which shields the functional group from unwanted reactions. shinetsusilicones.com While specific studies detailing the use of Silanamine, N,N-disilyl- as a silylating agent are not prevalent in the reviewed literature, its structural features are analogous to other aminosilanes and silazanes that are effective silylating reagents. shinetsusilicones.com The reactivity of the Si-N bond allows for the transfer of a silyl group to a protic substrate. The reaction is often driven by the formation of a volatile byproduct, such as ammonia, which shifts the equilibrium towards the silylated product. The efficiency of silylation can be influenced by the steric hindrance of both the silylating agent and the substrate, as well as the reaction conditions. wikipedia.org

Transition Metal Complex Ligands for Catalytic Activity

The nitrogen atom in Silanamine, N,N-disilyl- possesses a lone pair of electrons that can be donated to a metal center, making it a potential ligand for transition metal complexes. youtube.com The coordination of such ligands to a transition metal can significantly influence the metal's electronic and steric properties, thereby modulating its catalytic activity. researchgate.netrsc.org Silyl-substituted amine ligands, or silylamido ligands, are known to be effective in stabilizing transition metal complexes and promoting various catalytic transformations. semanticscholar.org

The steric bulk provided by the silyl groups can create a specific coordination environment around the metal center, which can lead to enhanced selectivity in catalytic reactions. nih.gov Furthermore, the electronic properties of the silyl groups can be tuned to modify the electron density at the metal center, thereby influencing its reactivity. nih.govresearchgate.net Transition metal complexes bearing silylamido ligands have shown promise in a range of catalytic applications, including hydrogenation, hydrosilylation, and C-H activation. researchgate.net While the direct application of ligands derived from Silanamine, N,N-disilyl- is an area for further exploration, the established principles of ligand design in coordination chemistry suggest its potential in developing novel and efficient catalysts. nih.govnih.gov

Interstellar Chemistry and Astrochemistry

The study of silicon-nitrogen compounds, such as Silanamine, N,N-disilyl-, is significant in the field of interstellar chemistry and astrochemistry. The detection of the SiN radical in space has spurred considerable interest in the gas-phase chemistry of these molecules. unige.ch Understanding the spectral signatures of related molecular ions is crucial for their potential detection in interstellar media and for developing comprehensive astrochemical models. researchgate.net

Theoretical Spectroscopy of Silicon-Nitrogen Containing Molecular Ions

Theoretical studies on silicon-nitrogen-containing molecular ions, like the H₂SiN⁺ ion, provide critical data for radio astronomy and astrochemistry. aip.org These studies predict the spectral characteristics—rotational, infrared, and electronic—that are essential for identifying these molecules in the interstellar medium. researchgate.netaip.org

For the H₂SiN⁺ molecular ion, a silicon-hydrogenated counterpart of SiNH₂⁺, theoretical calculations have revealed significant differences in properties such as dipole moment, which is computed to be 3.8 D for H₂SiN⁺ compared to only 0.5 D for SiNH₂⁺. aip.org Such data is vital for guiding astronomical searches.

Computational Methods and Spectral Predictions: Various high-level computational methods are employed to predict the spectroscopic constants and vibrational frequencies of these ions. aip.org

Computational Method Purpose
Möller–Plesset (MPn, n=2,3,4)Determination of rotational constants and vibrational frequencies. aip.org
Coupled Cluster (CCSDT)Determination of rotational constants and vibrational frequencies. aip.org
Complete Active Space Self-Consistent Field (CASSCF)Determination of rotational constants and vibrational frequencies. unige.chaip.org
Coupled Multiconfiguration SCF–Perturbation (MC/P)Calculation of the electronic spectrum. aip.org

These calculations predict intense infrared bands for H₂SiN⁺ around 550, 950, and 2300 cm⁻¹. aip.org The electronic spectrum is characterized by numerous excited states, with the first significant allowed transition predicted at 6.44 eV. unige.chaip.org However, the lowest excited state is predicted to be much lower, at 0.54 eV above the ground state. unige.chaip.org The detailed theoretical data, including optimized geometries and absolute energies, are foundational for interpreting potential interstellar signals. unige.ch

Future Directions and Research Challenges

The field of silylamine chemistry is evolving, with ongoing research focused on overcoming existing challenges and exploring new frontiers in synthesis, mechanistic understanding, and application.

Development of Novel Synthetic Routes

The synthesis of silylamines is a cornerstone of silicon-nitrogen chemistry. nih.gov Traditional methods often rely on the reaction of amines with halosilanes, which can be inefficient and generate significant waste. acs.orgacs.orgelsevierpure.com Consequently, a primary research goal is the development of more efficient and selective catalytic routes. nih.gov

Catalytic Dehydrocoupling: A promising alternative is the catalytic dehydrocoupling of amines and silanes. rsc.orgrsc.orgresearchgate.net This method forms a direct Si-N bond with the beneficial byproduct of hydrogen gas. rsc.orgrsc.org Research in this area focuses on:

Catalyst Development: Exploring a wide range of catalysts across the periodic table to improve efficiency and selectivity. rsc.orgrsc.org This includes earth-abundant metals like manganese. acs.orgacs.orgelsevierpure.com

Substrate Scope: Expanding the range of amine and silane substrates that can be effectively coupled. researchgate.net

Chemoselectivity: Designing catalysts that can selectively produce desired silylamine motifs (e.g., SiH₂-N or SiH-N) and tolerate other functional groups like carbon-carbon double or triple bonds. researchgate.net

Other Novel Methods:

Dealkenylative and Dealkynylative Coupling: These methods provide alternative pathways to N-silylamines from vinylsilanes or silylacetylenes. researchgate.netrsc.orgrsc.org

Direct Silyl Anion Addition: A highly stereoselective synthesis of α-silylamines has been achieved through the direct addition of silyl anions to activated imines. nih.gov

Cross-Dehydrocoupling: A novel method involves the modification of silylamino ligands through C(sp³)-H/Si-H cross-dehydrocoupling with silanes. researchgate.net

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms governing Si-N bond formation is critical for optimizing existing synthetic methods and designing new ones. Current research efforts are directed at elucidating the intricate steps of catalytic cycles.

For instance, in the manganese-catalyzed dehydrocoupling of amines with silane (SiH₄), mechanistic studies have shown that the reaction can proceed through a σ-bond metathesis step, eliminating H₂ and forming a manganese-amide intermediate. acs.orgelsevierpure.com Subsequent H-Si addition across the Mn-N bond regenerates the catalyst, completing the cycle. acs.orgelsevierpure.com Understanding the electronic structure and bonding in intermediates is key. unige.ch Similarly, radical-based pathways are being investigated as probable mechanisms for Si-S and Si-Se bond formation on silicon surfaces, which could offer insights into Si-N bond formation as well. acs.org The relative stability and affinity of Si-N versus Si-C bonds in materials like amorphous silicon carbon nitride are also being studied through ab initio calculations to explain bonding preferences. researchgate.net

Exploration of New Application Domains

N,N-disilylamines and related silylamines are versatile compounds with established and emerging applications. rsc.org While traditionally used as silylating agents, protecting groups, and precursors for ligands and ceramics, their utility in organic synthesis is a major area of exploration. researchgate.net

The distinct electronic properties of N-silylamines, N-silylimines, and N-silylenamines lead to complementary reactivity compared to their non-silylated parent compounds. rsc.org They serve as valuable substrates and synthons in a variety of transformations, including C-N and C-C bond-forming reactions. researchgate.netrsc.org The facile hydrolytic cleavage of the Si-N bond to release the free amine product is a particularly advantageous feature. researchgate.netrsc.org

Emerging Applications:

Catalysis: As synthons for various catalytic transformations. researchgate.net

Complex Molecule Synthesis: N,N-bis(silyl)enamines, upon activation, can react with electrophiles like carbonyl compounds to selectively form substituted 2-aza-1,3-butadienes and pyridines. acs.orgsemanticscholar.org

Materials Science: As precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD), and in the formation of silicon nitride ceramics. rsc.orgabo.fi

Sustainable and Green Chemistry Approaches

Aligning the synthesis of silylamines with the principles of green chemistry is a critical future direction. This involves developing processes that are more atom-economical, generate less waste, and use less hazardous materials.

The shift from traditional halosilane-based syntheses to catalytic dehydrocoupling is a prime example of a greener approach. rsc.orgrsc.org Traditional methods are inefficient, using corrosive chlorosilanes and producing stoichiometric amounts of ammonium (B1175870) salt waste. acs.orgacs.orgelsevierpure.comrsc.org In contrast, dehydrocoupling offers a halogen-free synthesis where the only byproduct is hydrogen. acs.orgrsc.org

Future research in this area will likely focus on:

Catalyst Design: Emphasizing catalysts based on earth-abundant and non-toxic metals. acs.org

Reaction Conditions: Optimizing reactions to proceed under milder conditions (e.g., ambient temperature) and reducing the need for volatile organic solvents. acs.orgrsc.org

Atom Economy: Developing reactions, like dehydrocoupling, that maximize the incorporation of reactant atoms into the final product. elsevierpure.com

Q & A

Q. What are the recommended methods for synthesizing N,N-disilyl-silanamine in a laboratory setting?

Synthesis typically involves silylation reactions under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. For example, reacting ammonia derivatives with chlorosilanes in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (0–25°C). Purification via fractional distillation or sublimation is critical due to its sensitivity to moisture .

Q. What spectroscopic techniques are most effective for characterizing N,N-disilyl-silanamine and verifying its purity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm Si-N bonding environments .
  • Infrared (IR) Spectroscopy : Identification of N-H and Si-N stretching vibrations (e.g., 3350–3400 cm1^{-1} for N-H) .
  • X-ray Photoelectron Spectroscopy (XPS) : To analyze surface composition and oxidation states of silicon and nitrogen .
  • Elemental Analysis : Validation of molecular formula (H9_9NSi3_3) .

Q. What are the critical safety considerations when handling N,N-disilyl-silanamine in experimental procedures?

  • Moisture Sensitivity : Reacts violently with water, requiring anhydrous conditions and inert gas lines .
  • Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Avoid skin contact, as related silazanes (e.g., hexamethyldisilazane) cause severe irritation .
  • Ventilation : Handle in a fume hood due to potential release of ammonia or siloxanes .

Advanced Research Questions

Q. How does the electronic structure of N,N-disilyl-silanamine influence its reactivity as a reagent in organosilicon chemistry?

The Si-N bond’s polarity and steric hindrance from silyl groups dictate its nucleophilicity. Computational studies (e.g., DFT) reveal electron donation from silicon to nitrogen, enhancing its ability to act as a base or catalyst in silylation reactions. Steric effects from bulky silyl groups may limit accessibility in bulky substrates .

Q. What are the challenges in analyzing reaction mechanisms involving N,N-disilyl-silanamine using kinetic and isotopic labeling methods?

  • Intermediate Detection : Transient silanamine species (e.g., primary vs. tertiary) require in-situ techniques like stopped-flow NMR or Raman spectroscopy .
  • Isotopic Labeling : 15N^{15}\text{N} or 30Si^{30}\text{Si} isotopes can track bond-breaking steps, but synthesis of labeled precursors is costly and time-intensive .
  • Kinetic Resolution : Competing pathways (e.g., hydrolysis vs. silylation) necessitate controlled humidity and temperature conditions during experiments .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies of silanamine derivatives in condensation reactions?

  • Reproducibility Studies : Standardize reaction conditions (solvent, temperature, humidity) across labs.
  • Advanced Characterization : Use XPS to quantify active silanamine species on catalyst surfaces .
  • Control Experiments : Compare performance with structurally related compounds (e.g., hexamethyldisilazane) to isolate electronic vs. steric effects .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the thermal stability of N,N-disilyl-silanamine?

  • Thermogravimetric Analysis (TGA) : Perform under inert vs. oxidative atmospheres to differentiate decomposition pathways.
  • Cross-Validation : Compare with literature on analogous compounds (e.g., trisilylamine derivatives) to identify trends in Si-N bond stability .

Methodological Guidance

Q. What strategies optimize the use of N,N-disilyl-silanamine in surface functionalization of silica-based materials?

  • Pre-Treatment : Acid-wash silica to activate surface hydroxyl groups before silanization .
  • Reaction Solvents : Use non-polar solvents (e.g., toluene) to minimize side reactions .
  • Post-Functionalization Analysis : Combine XPS and IR to confirm covalent Si-O-Si linkages and quantify surface coverage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.